Methyl dibenzo[b,d]furan-4-carboxylate
Overview
Description
Methyl dibenzo[b,d]furan-4-carboxylate: is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is a derivative of dibenzofuran, where a carboxylate group is attached to the fourth position of the dibenzofuran ring system. This compound is known for its aromatic structure, which consists of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl dibenzo[b,d]furan-4-carboxylate can be synthesized through the esterification of dibenzo[b,d]furan-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of dibenzofuran with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl dibenzo[b,d]furan-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine, aluminum chloride (as a catalyst).
Major Products Formed:
Oxidation: Dibenzo[b,d]furan-4-carboxylic acid, quinones.
Reduction: Dibenzo[b,d]furan-4-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl dibenzo[b,d]furan-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-inflammatory and anticancer properties. It is used in the development of new therapeutic agents targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of methyl dibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity . In biological systems, it may modulate signaling pathways by inhibiting or activating key enzymes involved in cellular processes .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar aromatic structure but lacking the carboxylate group.
Dibenzofuran-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a methyl ester.
Methyl benzoate: A simpler ester with a single benzene ring.
Uniqueness: Methyl dibenzo[b,d]furan-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of aromatic stability and functional group reactivity makes it a versatile compound in various chemical applications .
Properties
IUPAC Name |
methyl dibenzofuran-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKHXDCUAQMZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92151-89-8 | |
Record name | METHYL 4-DIBENZOFURANCARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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